molecular formula C20H22N2 B3034471 3-(1-benzylpiperidin-4-yl)-1H-indole CAS No. 179234-89-0

3-(1-benzylpiperidin-4-yl)-1H-indole

Cat. No.: B3034471
CAS No.: 179234-89-0
M. Wt: 290.4
InChI Key: JXRNDNNHGLPJNC-UHFFFAOYSA-N
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Description

3-(1-benzylpiperidin-4-yl)-1H-indole, more commonly known as BPI-Indole, is a synthetic compound with a variety of uses in scientific research. It is a heterocyclic compound with a bicyclic structure composed of a benzylpiperidine and an indole ring. BPI-Indole has become an important tool for scientists due to its unique properties and structure, which allows for a wide range of applications.

Scientific Research Applications

Cholinesterase and Monoamine Oxidase Inhibition

  • Application : Research has identified derivatives of "3-(1-benzylpiperidin-4-yl)-1H-indole" as dual inhibitors of cholinesterase and monoamine oxidase. This property is significant in the context of treating neurodegenerative diseases like Alzheimer's and Parkinson's.
  • References : Bautista-Aguilera et al., 2014.

Ligands for NMDA Receptors

  • Application : Certain indole derivatives, including those related to "this compound," have been designed as ligands for GluN2B/NMDA receptors. These receptors are important in neurological functions and disorders.
  • References : Gitto et al., 2011, Gitto et al., 2012.

NR2B Subunit-Selective Antagonists

  • Application : A derivative of "this compound" has been identified as a potent NR2B subunit-selective antagonist of the NMDA receptor, useful for neurological research and potential therapeutic applications.
  • References : Borza et al., 2007.

DNA and Protein Interactions

  • Application : Indole derivatives, including "this compound," exhibit biological activities such as anti-tumor and anti-inflammatory, potentially linked to DNA and protein interactions.
  • References : Geetha et al., 2019.

Neurodegenerative Disease Treatment

  • Application : Certain indole derivatives are being explored for their potential in treating neurodegenerative diseases due to their neuroprotective properties.
  • References : Buemi et al., 2013.

Anticancer Properties

  • Application : Hybrids of indole-coumarin, including derivatives of "this compound," are studied for their anticancer properties, particularly in targeting apoptosis-related genes.
  • References : Kamath et al., 2015.

Synthesis of Amino Group Substituted Indoles

  • Application : Research has focused on developing methods to produce amino group substituted indoles, including derivatives of "this compound," which are important in medicinal chemistry.
  • References : Maklakov et al., 2002.

Future Directions

The future directions for the study of “3-(1-benzylpiperidin-4-yl)-1H-indole” and similar compounds are likely to involve further exploration of their potential therapeutic applications. For instance, there is ongoing research into the development of new analgesics derived from Fentanyl, with the aim of developing compounds with reduced side effects but which remain potent analgesics .

Mechanism of Action

Target of Action

The primary target of 3-(1-benzylpiperidin-4-yl)-1H-indole is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the brain, which can enhance cognitive function .

Mode of Action

This compound acts by inhibiting the degradation of acetylcholine. It prevents the reduction of cerebral acetylcholine levels and enhances the mental function of patients with dementia . It is expected to act selectively on the central nervous system, resulting in fewer peripheral adverse reactions .

Biochemical Pathways

The compound primarily affects the cholinergic pathway. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. This can enhance signal transmission at cholinergic synapses, potentially improving cognitive function .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels in the brain. This can enhance cholinergic neurotransmission and potentially improve cognitive function in patients with dementia .

Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2/c1-2-6-16(7-3-1)15-22-12-10-17(11-13-22)19-14-21-20-9-5-4-8-18(19)20/h1-9,14,17,21H,10-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRNDNNHGLPJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CNC3=CC=CC=C32)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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